molecular formula C24H45FeO6 B127652 Ferric 2-ethylhexanoate CAS No. 7321-53-1

Ferric 2-ethylhexanoate

Cat. No. B127652
CAS RN: 7321-53-1
M. Wt: 485.5 g/mol
InChI Key: ULUYRVWYCIOFRV-UHFFFAOYSA-K
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Description

Ferric 2-ethylhexanoate, also known as Iron (III) 2-ethylhexanoate, is a compound with the molecular formula C24H45FeO6 and a molecular weight of 485.463 . It is also known by other names such as iron 2-ethylhexanoate, iron tris 2-ethylhexanoate, iron ethylhexanoate, hexanoic acid, 2-ethyl-, iron 3+ salt 3:1, among others .


Synthesis Analysis

The synthesis of metal 2-ethylhexanoates, including Ferric 2-ethylhexanoate, involves the reaction of metals with a reaction mixture that includes a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer . The carboxylate is preferably 2-ethylhexanoic acid .


Molecular Structure Analysis

The molecular structure of Ferric 2-ethylhexanoate consists of three 2-ethylhexanoate ions (C8H15O2-) and one ferric ion (Fe3+) .


Physical And Chemical Properties Analysis

Ferric 2-ethylhexanoate is a brown liquid with a density of 0.91 g/mL . It is miscible with chloroform but immiscible with water .

Scientific Research Applications

Polymerization Catalyst

Ferric 2-ethylhexanoate serves as an effective catalyst in polymerization reactions. It is particularly useful in the production of polyolefins, where it helps in initiating the polymerization of ethylene and propylene . This application is crucial for creating plastics with specific properties suitable for various industrial uses.

Lewis Acid Catalyst

As a mild Lewis acid, ferric 2-ethylhexanoate facilitates stereoselective Diels-Alder reactions . This reaction is a cornerstone in synthetic organic chemistry, allowing for the construction of complex cyclic structures that are foundational in pharmaceuticals and agrochemicals.

Ziegler-Natta Catalyst

In conjunction with other compounds, ferric 2-ethylhexanoate forms a Ziegler-Natta type catalyst system. This system is instrumental in the polymerization of 1,3-butadiene, which is essential for producing synthetic rubber . Synthetic rubber has widespread applications, including in the automotive and aerospace industries.

Oxidation Processes

This compound is used in various oxidation processes as a catalyst. Its role in facilitating the oxidation of organic substrates is vital for the synthesis of fine chemicals and intermediates used in the development of drugs and other high-value chemicals .

Hydrogenation Reactions

Ferric 2-ethylhexanoate is also employed as a catalyst in hydrogenation reactions. These reactions are important for converting unsaturated compounds to saturated ones, which has implications in food processing, petrochemicals, and pharmaceuticals .

Adhesion Promotion

The compound acts as an adhesion promoter in coatings and inks. By improving the adhesion properties, it enhances the durability and performance of paints and coatings, which is particularly beneficial in automotive and construction industries .

Material Science Research

In material science, ferric 2-ethylhexanoate is used to prepare metal-organic frameworks (MOFs). MOFs are porous materials with potential applications in gas storage, separation technologies, and catalysis .

Biomedical Applications

Lastly, ferric 2-ethylhexanoate finds applications in biomedical research. It can be used to synthesize magnetic nanoparticles, which are explored for their use in targeted drug delivery systems, magnetic resonance imaging (MRI) contrast agents, and hyperthermia treatment for cancer .

Mechanism of Action

Target of Action

Ferric 2-ethylhexanoate, also known as 2-ethylhexanoate;iron(3+), primarily targets the body’s iron metabolism system . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production . Ferric 2-ethylhexanoate is used to supplement iron in the body, particularly in cases of iron deficiency .

Mode of Action

Ferric 2-ethylhexanoate interacts with its targets by supplying iron to the body. The ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This interaction results in an increase in the body’s iron levels, which can help alleviate conditions such as iron deficiency anemia .

Biochemical Pathways

The primary biochemical pathway affected by ferric 2-ethylhexanoate is the body’s iron metabolism pathway. Iron is crucial for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferric 2-ethylhexanoate helps to increase the body’s iron levels, which can have downstream effects on these pathways. For example, increased iron levels can enhance oxygen transport and energy production, leading to improved overall health .

Pharmacokinetics

Studies on similar compounds, such as ferric carboxymaltose, suggest that systemic exposure to iron increases in a dose-proportional manner with twice-daily dosing

Result of Action

The primary result of ferric 2-ethylhexanoate’s action is an increase in the body’s iron levels. This can help to alleviate conditions such as iron deficiency anemia . Additionally, increased iron levels can enhance the function of various metabolic pathways, leading to improved overall health .

Action Environment

The action of ferric 2-ethylhexanoate can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by factors such as the pH of the environment, the presence of other compounds, and the temperature . .

Safety and Hazards

Ferric 2-ethylhexanoate is classified as a hazardous substance. It may cause genetic defects, cancer, and damage to organs . It may also be fatal if swallowed and enters airways . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, obtaining special instructions before use, and wearing protective gloves/eye protection/face protection .

Future Directions

Anaerobic treatment processes, which use alternative electron acceptors to oxygen such as iron, have been gaining increasing attention as an approach for future wastewater management . The applicability of ferric reduction process in wastewater treatment has been suggested .

properties

IUPAC Name

2-ethylhexanoate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUYRVWYCIOFRV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890632
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferric 2-ethylhexanoate

CAS RN

7321-53-1, 68187-36-0
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron, 2-ethylhexanoate tall-oil fatty acids complexes
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a reaction flask equipped with a mechanical agitator and thermometer was charged 10.0 g (0,069 mole) of 2-ethylhexanoic acid, 10.0 g mineral spirit, 80.0 g water and 0.40 g tetraethylammonium chloride. Iron foil was used as the anode and a graphite rod as the cathode. After passing 11,109 coulombs of direct current, 3.43 g (0,061 mole) of iron was consumed. The precipitated brown solid was then filtered and dried, and found to contain 45.60% iron. The organic layer was separated from the aqueous phase and was dried to give a brown solution of iron octoate in mineral spirits containing 14.10% iron.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
80 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.43 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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